

# A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid

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## Compound of Interest

**Compound Name:** 2-(4-Methoxyphenyl)propanoic acid

**Cat. No.:** B1218902

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-(4-methoxyphenyl)propanoic acid**, a compound of interest in various scientific and pharmaceutical research fields. This document covers its fundamental chemical identity, physicochemical properties, potential synthetic routes, and biological significance, presenting data in a clear and accessible format for technical audiences.

## Chemical Identity and Nomenclature

The standard IUPAC name for the compound is **2-(4-methoxyphenyl)propanoic acid**<sup>[1][2]</sup>. It is also known by several synonyms, which are often encountered in literature and chemical databases.

Common Synonyms:

- p-Methoxyphenylpropionic acid<sup>[3][4]</sup>
- Benzeneacetic acid, 4-methoxy-alpha-methyl-[<sup>4</sup>]
- 2-(4-METHOXY-PHENYL)-PROPIONIC ACID<sup>[5]</sup>

## Physicochemical Properties

The key quantitative properties of **2-(4-methoxyphenyl)propanoic acid** are summarized in the table below, providing a convenient reference for experimental design and analysis.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	180.20 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	55-57 °C	<a href="#">[6]</a>
Boiling Point (Predicted)	309.4 ± 25.0 °C	<a href="#">[6]</a>
Density (Predicted)	1.139 ± 0.06 g/cm <sup>3</sup>	<a href="#">[6]</a>
pKa (Predicted)	4.45 ± 0.10	<a href="#">[6]</a>
CAS Number	942-54-1	<a href="#">[3]</a>

## Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of **2-(4-methoxyphenyl)propanoic acid** are not extensively published in readily available literature, a plausible and common synthetic route can be derived from established organic chemistry principles, such as the Williamson ether synthesis or Grignard reactions. Below is a generalized protocol for a potential synthesis pathway.

### Proposed Synthesis via Grignard Reaction:

This protocol outlines a conceptual pathway and should be adapted and optimized for specific laboratory conditions.

- Preparation of Grignard Reagent:
  - React 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent, (4-methoxyphenyl)magnesium bromide.
- Carboxylation:

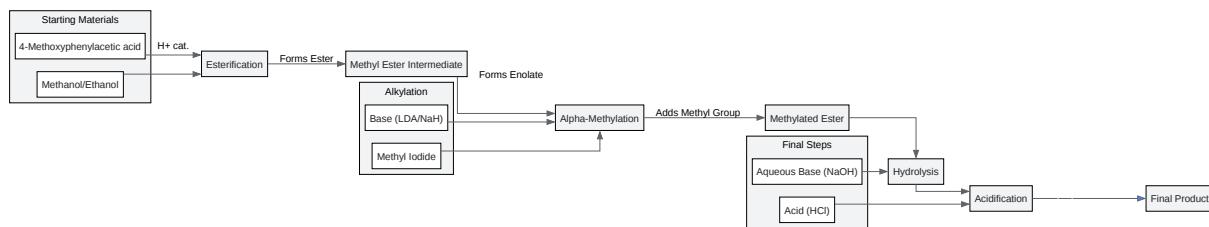
- Cool the Grignard reagent solution in an ice-salt bath.
- Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. This step introduces the carboxylic acid group. .
- Alkylation (Conceptual Step):
  - This direct pathway is less common. A more typical approach would involve synthesizing the corresponding phenylacetic acid and then performing an alpha-alkylation. An alternative, more direct synthesis is outlined below.

#### Alternative Synthesis via Aryl Acetic Acid Ester:

A more common industrial approach involves the synthesis and subsequent alkylation of an aryl acetic acid ester.

- Synthesis of 4-Methoxyphenylacetic acid:
  - This intermediate can be prepared through various methods, such as the Willgerodt-Kindler reaction from 4-methoxyacetophenone.
- Esterification:
  - Convert 4-methoxyphenylacetic acid to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).
- Alpha-Methylation:
  - Deprotonate the  $\alpha$ -carbon of the ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
  - Add methyl iodide ( $\text{CH}_3\text{I}$ ) to the resulting enolate to introduce the methyl group at the alpha position.
- Hydrolysis:

- Hydrolyze the resulting ester (methyl 2-(4-methoxyphenyl)propanoate) to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup (e.g., with HCl) to protonate the carboxylate.
- Purification:
  - The final product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine as suggested by some data)[6].



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Fig 1. Generalized workflow for the synthesis of **2-(4-methoxyphenyl)propanoic acid**.

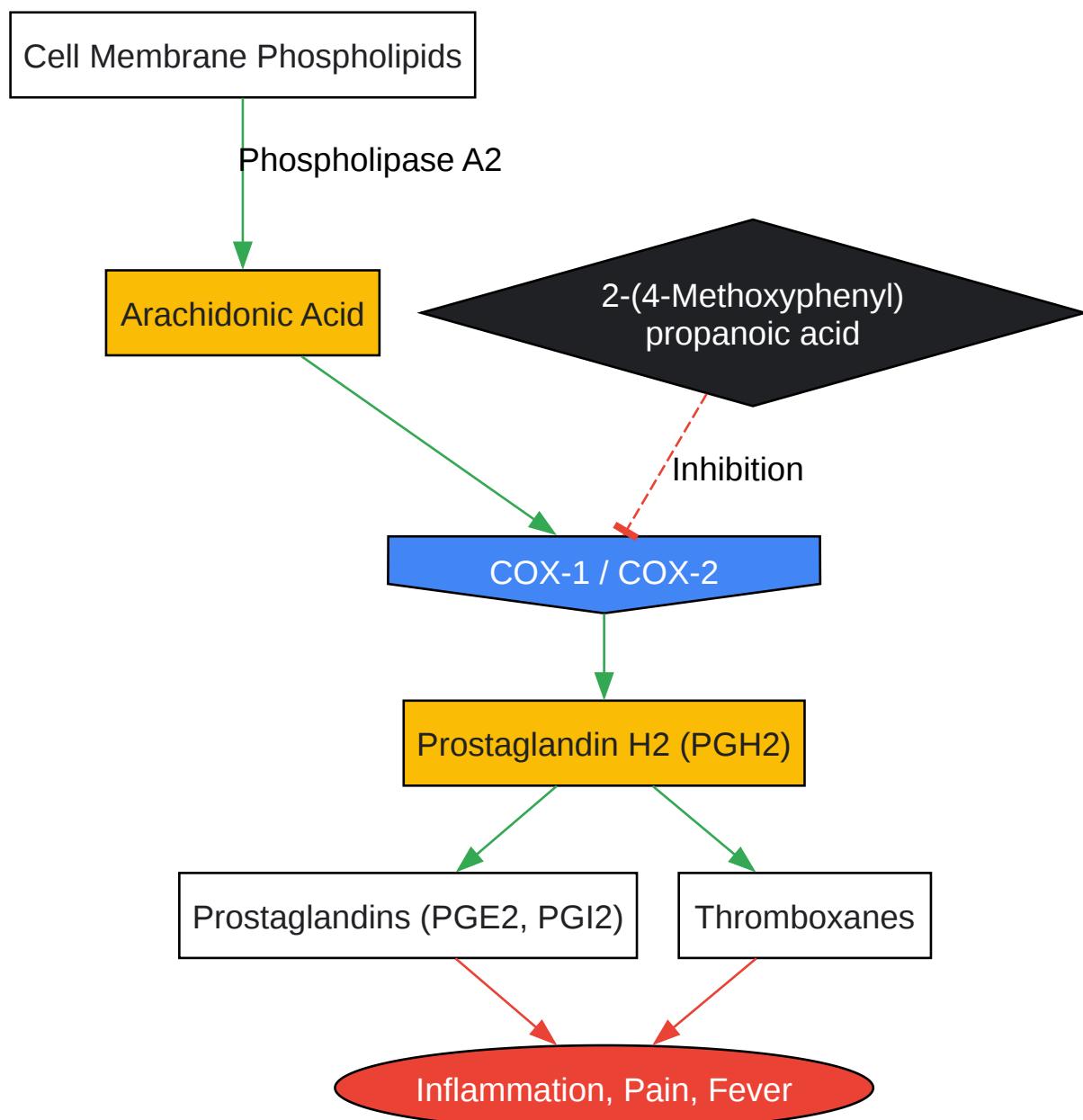
## Biological Activity and Mechanism of Action

Some sources suggest that **2-(4-methoxyphenyl)propanoic acid** possesses anti-inflammatory properties, functioning through the inhibition of cyclooxygenase (COX) enzymes[4]. This mechanism is characteristic of many non-steroidal anti-inflammatory drugs

(NSAIDs). The inhibition of COX-1 and COX-2 enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4].

The general pathway is as follows:

- Cell membrane phospholipids are converted to arachidonic acid by the enzyme phospholipase A2.
- Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2).
- PGH2 is further converted into various other prostaglandins (like PGE2, PGI2) and thromboxanes, which promote inflammation, pain, and fever.
- **2-(4-Methoxyphenyl)propanoic acid**, acting as a COX inhibitor, blocks the conversion of arachidonic acid, thereby reducing the production of these inflammatory mediators.



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## References

- 1. (2S)-2-(4-methoxyphenyl)propanoic acid | C10H12O3 | CID 12398859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 159571024 | C20H24O6 | CID 159571024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid [cymitquimica.com]
- 5. chemcd.com [chemcd.com]
- 6. 2-(4-methoxyphenyl)propanoic acid CAS#: 942-54-1 [amp.chemicalbook.com]
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